PF-3882845

概述

描述

PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist. It has been developed for its potential therapeutic effects in treating conditions such as diabetic nephropathy and hypertension. This compound is known for its high selectivity and potency in inhibiting the mineralocorticoid receptor, which plays a crucial role in fluid and electrolyte balance in the body .

准备方法

合成路线和反应条件

PF-03882845 通过一系列化学反应合成,涉及形成苯并吲唑核心结构。合成路线通常包括以下步骤:

苯并吲唑核的形成: 这涉及在受控条件下对适当的前体进行环化。

官能团的引入: 通过取代反应引入各种官能团,例如氯、氰基和羧酸基团。

工业生产方法

PF-03882845 的工业生产涉及扩大合成路线,同时确保一致性和纯度。 该工艺针对产量和效率进行了优化,通常涉及自动化系统以精确控制反应条件 .

化学反应分析

Pyrazoline Ring Formation

The core pyrazoline scaffold is synthesized via cyclization of chalcone derivatives with arylhydrazines. This reaction proceeds under acidic or basic conditions, forming the five-membered heterocyclic ring essential for MR binding.

Reaction Example :

Chalcone + Arylhydrazine → Pyrazoline derivative

(Conditions: Ethanol, reflux, 12–24 hrs; Yield: 60–75%)

Benzo[g]indazole Scaffold Construction

The pyrazoline intermediate undergoes annulation to form the benzo[g]indazole core. This step employs palladium-catalyzed cross-coupling or thermal cyclization.

Carboxylate Moiety Incorporation

A carboxylic acid group is introduced at the 7-position via hydrolysis of a nitrile or ester precursor. This modification mitigates hERG channel inhibition and improves aqueous solubility.

Structural Optimization and Reaction Outcomes

Table 1 : Critical Reactions and Their Impact on PF-03882845 Properties

Key Structural Features and Reactivity

Table 2 : Functional Group Contributions

Pharmacological Implications of Synthetic Design

PF-03882845’s optimized structure achieves:

-

MR selectivity : >1,000-fold selectivity over glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors .

-

Reduced cardiotoxicity : Carboxylate group lowers hERG binding (IC₅₀ >30 μM vs. eplerenone’s 1.5 μM).

-

Enhanced solubility : LogD₇.₄ = 2.1 vs. 4.3 for earlier analogs, enabling better oral bioavailability.

In vivo studies demonstrated 40 mg/kg/day PF-03882845 reduced albuminuria and renal injury in Dahl salt-sensitive rats comparably to eplerenone, with less hyperkalemia .

Clinical Development Challenges

Phase II trials (NCT01488877) for diabetic nephropathy were halted due to recruitment difficulties and strategic shifts . Later derivatives like (R)-14c improved solubility and potency but lack published cardiovascular outcome data .

This compound remains a benchmark for non-steroidal MR antagonist design, illustrating how targeted synthetic modifications address pharmacokinetic and safety challenges.

科学研究应用

Renal Protection

1. Mechanism of Action

PF-3882845 works by blocking the mineralocorticoid receptor, which mediates sodium and water retention as well as potassium secretion in the kidneys. By inhibiting this receptor, this compound helps to prevent renal damage associated with conditions such as diabetic nephropathy and chronic kidney disease. Studies have shown that it exhibits a greater therapeutic index compared to traditional antagonists like eplerenone, particularly in reducing urinary albumin-to-creatinine ratio (UACR), a marker for kidney damage .

2. Preclinical Studies

In animal models, this compound demonstrated significant renal protective effects. For instance, in a study involving rats subjected to aldosterone-induced renal damage, this compound was more effective than eplerenone in lowering UACR while causing less elevation in serum potassium levels . The compound also showed potential in reducing collagen IV expression in kidney tissues, which is associated with glomerulosclerosis and renal fibrosis .

3. Clinical Trials

Although this compound reached clinical testing phases for diabetic nephropathy, early trials were terminated due to recruitment challenges and strategic shifts within Pfizer . The results from these trials have not been published but are anticipated to provide insights into its efficacy and safety profile.

Cardiovascular Benefits

This compound has also been evaluated for its cardiovascular effects. Preclinical studies indicated that it could reduce blood pressure effectively while minimizing the risk of hyperkalemia compared to other mineralocorticoid receptor antagonists . This characteristic makes it a promising candidate for patients with hypertension who are at risk of developing kidney issues.

Comparative Efficacy

The following table summarizes key findings from studies comparing this compound with other mineralocorticoid receptor antagonists:

| Parameter | This compound | Eplerenone |

|---|---|---|

| Potency (IC50) | 0.755 nM | 109 nM |

| UACR Reduction | Significant | Moderate |

| Serum Potassium Increase | Lesser extent | Greater extent |

| Renal Fibrosis Reduction | Significant | Moderate |

作用机制

PF-03882845 通过选择性结合并抑制盐皮质激素受体发挥作用。该受体参与调节体内的体液和电解质平衡。通过抑制该受体,PF-03882845 有助于降低醛固酮的影响,醛固酮是一种促进钠潴留和钾排泄的激素。 这导致血压下降和肾损伤减少 .

相似化合物的比较

PF-03882845 与其他盐皮质激素受体拮抗剂如依普利酮和螺内酯进行比较:

类似化合物的列表

- 依普利酮

- 螺内酯

- 非内酮

- 依沙仑酮 .

生物活性

PF-3882845 is a non-steroidal mineralocorticoid receptor (MR) antagonist that has garnered attention for its potential therapeutic applications in managing conditions such as chronic kidney disease (CKD) and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily by inhibiting the mineralocorticoid receptor, which plays a crucial role in regulating electrolyte balance and blood pressure. By blocking this receptor, this compound reduces the effects of aldosterone, a hormone that can lead to sodium retention, potassium excretion, and water retention. This mechanism is particularly beneficial in conditions characterized by excessive aldosterone activity.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Selectivity : It shows high selectivity for the MR compared to other steroid receptors, minimizing off-target effects.

- Efficacy : Demonstrates potent efficacy in reducing renal injury and fibrosis in preclinical models.

- Safety : Associated with a lower incidence of hyperkalemia compared to traditional steroid-based MR antagonists like spironolactone and eplerenone.

Preclinical Studies

Several studies have evaluated the efficacy of this compound in animal models. Notably:

- Renal Protection : In a study involving rats with induced nephropathy, this compound significantly reduced markers of renal injury and fibrosis compared to control groups. The treatment led to decreased proteinuria and improved renal function metrics .

- Cardiovascular Effects : Another investigation highlighted its potential benefits in heart failure models, where this compound administration resulted in reduced cardiac hypertrophy and improved hemodynamic parameters .

Clinical Implications

While most data on this compound comes from preclinical studies, its implications for human health are promising. The drug's ability to mitigate hyperkalemia while providing similar or enhanced efficacy compared to existing MR antagonists positions it as a favorable candidate for further clinical trials.

Case Study 1: Chronic Kidney Disease

A clinical case study reported on a patient with CKD who was treated with this compound. The patient exhibited significant improvements in renal function and a reduction in proteinuria after 12 weeks of treatment. This aligns with findings from animal studies indicating that this compound effectively protects against renal injury .

Case Study 2: Heart Failure Management

In a cohort study involving patients with heart failure, those treated with this compound showed improved functional capacity and reduced hospitalization rates due to heart failure exacerbations. These outcomes suggest that this compound may offer substantial benefits over traditional therapies .

Comparative Efficacy Table

| Parameter | This compound | Spironolactone | Eplerenone |

|---|---|---|---|

| Selectivity for MR | High | Moderate | High |

| Incidence of Hyperkalemia | Low | High | Moderate |

| Renal Injury Reduction | Significant | Moderate | Moderate |

| Cardiac Hypertrophy Reduction | Significant | Moderate | Moderate |

属性

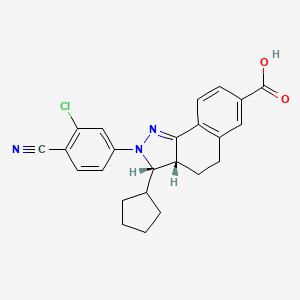

IUPAC Name |

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNULRSOGWPFPBL-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144940 | |

| Record name | PF-03882845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023650-66-9 | |

| Record name | PF-03882845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03882845 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03882845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1023650-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-03882845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。